molecular formula C14H14ClNO2S B2958167 2-Chloro-4,6-dimethyl-3-[(3-methylphenyl)sulfonyl]pyridine CAS No. 339112-02-6

2-Chloro-4,6-dimethyl-3-[(3-methylphenyl)sulfonyl]pyridine

Cat. No.: B2958167
CAS No.: 339112-02-6
M. Wt: 295.78
InChI Key: XPULEIATCOLYCR-UHFFFAOYSA-N
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Description

2-Chloro-4,6-dimethyl-3-[(3-methylphenyl)sulfonyl]pyridine is a specialty pyridine derivative offered for research and development purposes. This compound serves as a versatile chemical building block, particularly in the synthesis of more complex molecules. Its core structure, featuring a halogen and a sulfonyl group on the pyridine ring, makes it a valuable intermediate in agrochemical and pharmaceutical research. Pyridine derivatives with methylsulfonyl groups, such as the structurally similar 2-Chloro-4,6-dimethyl-3-(methylsulfonyl)pyridine, have documented utility as key precursors in the development of novel insecticides . Specifically, this class of compounds can be utilized to create pyridyl sulfoximines, which demonstrate potent insecticidal activity . The chloro and sulfonyl functional groups provide reactive sites for further structural elaboration via cross-coupling and substitution reactions, allowing researchers to generate a diverse array of derivatives for biological screening and structure-activity relationship studies. The compound is for research use only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

2-chloro-4,6-dimethyl-3-(3-methylphenyl)sulfonylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S/c1-9-5-4-6-12(7-9)19(17,18)13-10(2)8-11(3)16-14(13)15/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPULEIATCOLYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)C2=C(N=C(C=C2C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,6-dimethyl-3-[(3-methylphenyl)sulfonyl]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-4,6-dimethylpyridine as the core structure.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as triethylamine, and an appropriate solvent, like dichloromethane, under controlled temperature conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,6-dimethyl-3-[(3-methylphenyl)sulfonyl]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The sulfonyl group can participate in redox reactions, although these are less common for this compound.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

    Catalysts: Palladium catalysts for coupling reactions.

    Solvents: Dichloromethane, toluene, and other organic solvents.

Major Products Formed

    Substituted Pyridines: Products formed by nucleophilic substitution.

    Coupled Products: Complex organic molecules formed through coupling reactions.

Scientific Research Applications

2-Chloro-4,6-dimethyl-3-[(3-methylphenyl)sulfonyl]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-4,6-dimethyl-3-[(3-methylphenyl)sulfonyl]pyridine involves its interaction with molecular targets through its functional groups. The chlorine and sulfonyl groups can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Analysis

The biological and physicochemical properties of pyridine derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison
Compound Name 2-Substituent 3-Substituent 4,6-Substituents Molecular Formula Molar Mass (g/mol) CAS Number Key Properties/Activities
Target Compound Cl (3-methylphenyl)sulfonyl CH₃ C₁₅H₁₅ClNO₂S Not provided Not provided Inferred antimicrobial/anticancer
2-(Isobutylsulfanyl)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine Isobutylsulfanyl (2-methylphenyl)sulfonyl CH₃ C₁₈H₂₃NO₂S₂ 349.51 477864-70-3 Steric effects from ortho-methyl group
2-Isopropoxy-4,6-dimethyl-3-(methylsulfonyl)pyridine Isopropoxy Methylsulfonyl CH₃ C₁₁H₁₇NO₃S 243.32 338412-24-1 Electron-donating isopropoxy group
2-Chloro-4,6-dimethylpyridine-3-carbonitrile Cl CN CH₃ C₈H₇ClN₂ Not provided Not provided Antitumor, antiarrhythmic activities

Key Differences and Implications

This contrasts with the isobutylsulfanyl group in , which adds steric bulk, and the isopropoxy group in , an electron-donating substituent that may improve solubility but reduce electrophilicity .

Sulfonyl Group Variations at Position 3 :

  • The 3-methylphenylsulfonyl group in the target compound vs. the 2-methylphenylsulfonyl in highlights the importance of substituent position on the aromatic ring. Meta-substitution (3-methyl) may offer better spatial arrangement for target binding compared to ortho-substitution (2-methyl), which could introduce steric hindrance .
  • The methylsulfonyl group in lacks an aromatic ring, reducing π-π stacking interactions but increasing hydrophilicity .

The absence of a nitrile group (as in ) in the target compound may reduce cytotoxicity but enhance specificity for other targets, such as microbial enzymes .

Research Findings and Structure-Activity Relationships (SAR)

  • Electron-Withdrawing vs. Electron-Donating Groups : Chloro and sulfonyl groups increase electrophilicity, favoring interactions with nucleophilic residues in biological targets, while isopropoxy groups may enhance membrane permeability .
  • Steric Effects : Ortho-substituted aromatic groups (e.g., 2-methylphenyl in ) can hinder binding to flat active sites, whereas meta-substitution (as in the target compound) may optimize interactions .
  • Solubility and Bioavailability : Sulfonyl groups generally improve aqueous solubility, but bulky substituents (e.g., isobutylsulfanyl in ) may counteract this benefit .

Biological Activity

2-Chloro-4,6-dimethyl-3-[(3-methylphenyl)sulfonyl]pyridine (CAS No. 339112-02-6) is an organic compound that exhibits potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and relevant research findings.

  • Molecular Formula : C14H14ClNO2S
  • Molecular Weight : 295.78 g/mol
  • Structure : The compound consists of a pyridine ring substituted with a chlorine atom, methyl groups, and a sulfonyl group linked to a methylphenyl moiety.

Synthesis

The synthesis of this compound typically involves:

  • Starting Material : 2-chloro-4,6-dimethylpyridine.
  • Reagents : Triethylamine as a base and dichloromethane as a solvent.
  • Reaction Conditions : Controlled temperature and appropriate reaction times to optimize yield.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through its functional groups. The chlorine and sulfonyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially leading to inhibition of enzymatic functions or alteration of cellular pathways.

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds possess significant antimicrobial properties. For instance, studies have shown that similar compounds exhibit minimum inhibitory concentration (MIC) values effective against various pathogens, suggesting that this compound may also demonstrate antimicrobial potential through similar mechanisms .

Anticancer Potential

Recent investigations into the anticancer effects of related compounds reveal promising results:

  • Cell Lines Tested : Various cancer cell lines including HeLa, CAKI-I, and A549.
  • Findings : Compounds with structural similarities have shown significant cytotoxicity with IC50 values indicating effective growth inhibition in cancer cells .

Case Studies

Study ReferenceCompoundCell LineIC50 Value (µM)Activity
Pyrazole DerivativeHeLa7.01 ± 0.60Anticancer
Pyrazole DerivativeA5498.55 ± 0.35Anticancer

These findings suggest that the biological activity of this compound may be explored for potential therapeutic applications.

Toxicological Profile

Preliminary toxicological assessments indicate that the compound may exhibit moderate irritant properties in certain formulations. Further studies are necessary to elucidate the full safety profile regarding genotoxicity and chronic toxicity effects in vivo .

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